molecular formula C7H5BrClF B1438721 2-Bromo-5-fluorobenzyl chloride CAS No. 857276-61-0

2-Bromo-5-fluorobenzyl chloride

Cat. No.: B1438721
CAS No.: 857276-61-0
M. Wt: 223.47 g/mol
InChI Key: OPMKPLUMLVBPET-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzyl chloride is an organic compound with the molecular formula C7H5BrClF. It is a derivative of benzyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

    Mode of Action

      2-Bromo-5-fluorobenzyl chloride can undergo free radical bromination reactions. When treated with N-bromosuccinimide (NBS), it generates a succinimidyl radical (S·) that abstracts a hydrogen atom from the benzylic position, forming succinimide (SH). The overall reaction is as follows

Biochemical Analysis

Biochemical Properties

2-Bromo-5-fluorobenzyl chloride plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. It interacts with enzymes, proteins, and other biomolecules through its reactive benzylic chloride group. This group can undergo nucleophilic substitution, where nucleophiles such as thiols, amines, or hydroxyl groups attack the carbon atom bonded to the chlorine, leading to the formation of new covalent bonds. This reactivity makes this compound a useful tool in modifying biomolecules for research purposes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can alter the activity of these biomolecules, impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the regulation of cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. The compound can also affect gene expression by modifying transcription factors or other regulatory proteins. These changes at the molecular level can have downstream effects on cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive nucleophiles. Long-term studies have shown that the compound can have lasting effects on cellular function, with some modifications persisting even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively modify specific biomolecules without causing significant toxicity. At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical or physiological effect .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze nucleophilic substitution reactions. These enzymes can include cytochrome P450s, which are involved in the metabolism of many xenobiotics. The compound can also affect metabolic flux by modifying key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For example, the compound may be transported into specific cellular compartments where it can interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorobenzyl chloride typically involves the bromination and chlorination of fluorobenzene derivatives. One common method includes the reaction of 2-bromo-5-fluorotoluene with thionyl chloride (SOCl2) under reflux conditions to introduce the chloride group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluorobenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-fluorobenzyl chloride is utilized in various scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-fluorobenzyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine and fluorine atoms provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-2-(chloromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMKPLUMLVBPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655912
Record name 1-Bromo-2-(chloromethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857276-61-0
Record name 1-Bromo-2-(chloromethyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857276-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(chloromethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(chloromethyl)-4-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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